N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide
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Overview
Description
N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide is a complex organic compound with a molecular formula of C28H26N2O This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the diphenylmethylamine core. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group. This can be done through a nucleophilic substitution reaction, where the diphenylmethylamine reacts with methylamine under basic conditions.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group. This can be achieved through an acylation reaction, where the intermediate product reacts with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{2-[(methylamino)phenyl]benzamide}: A structurally similar compound with one less aromatic ring.
N-methyl-N-{2-[(amino)diphenylmethyl]phenyl}benzamide: A compound with a similar core structure but different functional groups.
Uniqueness
N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C28H26N2O |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-methyl-N-[2-[methylamino(diphenyl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C28H26N2O/c1-29-28(23-16-8-4-9-17-23,24-18-10-5-11-19-24)25-20-12-13-21-26(25)30(2)27(31)22-14-6-3-7-15-22/h3-21,29H,1-2H3 |
InChI Key |
QKHBQYXALAIYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3N(C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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